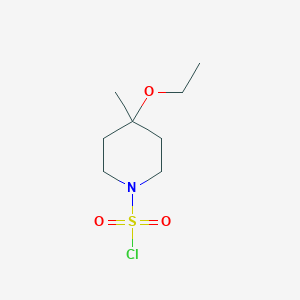

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride

説明

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is a piperidine-derived sulfonyl chloride characterized by an ethoxy and methyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₆ClNO₃S, with a molecular weight of 265.74 g/mol. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, often employed in sulfonamide formation, peptide coupling, and as electrophilic agents in pharmaceuticals and agrochemicals . The ethoxy and methyl groups may confer steric and electronic effects that modulate reactivity and solubility compared to simpler analogs.

特性

分子式 |

C8H16ClNO3S |

|---|---|

分子量 |

241.74 g/mol |

IUPAC名 |

4-ethoxy-4-methylpiperidine-1-sulfonyl chloride |

InChI |

InChI=1S/C8H16ClNO3S/c1-3-13-8(2)4-6-10(7-5-8)14(9,11)12/h3-7H2,1-2H3 |

InChIキー |

ZVBSQYHVBYXMFH-UHFFFAOYSA-N |

正規SMILES |

CCOC1(CCN(CC1)S(=O)(=O)Cl)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-ethoxy-4-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the reactive intermediates and final product .

化学反応の分析

Types of Reactions

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: It can also undergo oxidation reactions to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Common reagents used in reactions with 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a piperidine derivative .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

One of the significant applications of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is in the development of anticancer agents. Research indicates that derivatives of this compound can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to reduced proliferation of cancer cells, making it a target for cancer therapy .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Studies have shown that piperidine derivatives can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders. For instance, compounds similar to 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride have been tested for their effects on muscarinic receptors, which are involved in cognitive functions .

Polymer Science Applications

Polymeric Materials

In polymer science, 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is utilized as a building block for synthesizing various polymeric materials. Its sulfonyl chloride functional group allows for the formation of sulfonamide linkages, which are critical in creating polymers with specific mechanical and thermal properties. These materials find applications in coatings, adhesives, and biomedical devices.

Table: Properties of Polymers Derived from 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Coatings |

| Mechanical Strength | Moderate to High | Structural Components |

| Biocompatibility | Good | Biomedical Devices |

Cosmetic Formulations

Stabilizers and Emulsifiers

In cosmetic formulations, 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is explored for its potential as a stabilizer and emulsifier. Its ability to form stable emulsions makes it suitable for creams and lotions, enhancing the texture and stability of cosmetic products .

Case Study: Cosmetic Product Development

A recent study demonstrated the use of this compound in formulating a moisturizing cream. The formulation was tested for stability and skin compatibility, showing promising results in terms of hydration and sensory feel. The study highlighted that incorporating 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride improved the overall performance of the product without causing irritation .

作用機序

The mechanism of action of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of 4-ethoxy-4-methylpiperidine-1-sulfonyl chloride with structurally related sulfonyl chlorides and piperidine derivatives:

Key Findings:

- Reactivity : The ethoxy and methyl groups in 4-ethoxy-4-methylpiperidine-1-sulfonyl chloride introduce steric hindrance, reducing its reactivity compared to unsubstituted piperidine sulfonyl chlorides. This property may enhance selectivity in synthesis .

- Solubility : Unlike 4-(diphenylmethoxy)piperidine hydrochloride, which is water-soluble due to its ionic nature, sulfonyl chlorides generally exhibit low water solubility but dissolve in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

- However, sulfonyl chlorides are typically irritants and require handling under controlled conditions .

生物活性

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride features a piperidine ring substituted with an ethoxy group and a sulfonyl chloride moiety. This structure is significant for its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride exhibit notable antimicrobial properties. For instance, research has shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Activity |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Pseudomonas aeruginosa | Weak to Moderate |

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. For example, sulfonamide derivatives have shown efficacy in reducing inflammation in various animal models .

3. Anticancer Potential

There is growing interest in the anticancer activity of piperidine derivatives. Studies have demonstrated that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation .

Case Study:

A study involving a series of piperidine derivatives showed that they could inhibit the proliferation of hypopharyngeal tumor cells more effectively than conventional chemotherapeutics like bleomycin . This suggests that 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride may share similar properties.

The biological activity of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biological processes .

- Receptor Modulation: It interacts with receptors involved in signal transduction pathways, potentially affecting cellular responses related to inflammation and cancer progression .

Research Findings

Several studies have focused on the structure-activity relationships (SAR) of piperidine derivatives, indicating that modifications to the piperidine ring can significantly enhance biological activity. For example, the introduction of different substituents on the piperidine ring has been linked to improved potency against specific targets .

Q & A

Q. What are the optimized synthetic routes for 4-ethoxy-4-methylpiperidine-1-sulfonyl chloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves sulfonation of the piperidine core followed by functionalization. Key steps include:

- Sulfonation : Reacting 4-ethoxy-4-methylpiperidine with chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to minimize hydrolysis .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonyl chloride. Yield optimization (~60–70%) requires strict stoichiometric control (1:1.2 molar ratio of piperidine to chlorosulfonic acid) and inert atmospheres (N₂ or Ar) to prevent side reactions .

- Troubleshooting : Low yields often stem from moisture ingress; FT-IR monitoring (S=O stretching at ~1360–1380 cm⁻¹) confirms successful sulfonation .

Q. Which spectroscopic techniques are most reliable for characterizing 4-ethoxy-4-methylpiperidine-1-sulfonyl chloride?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for ethoxy groups (δ 1.2–1.4 ppm, triplet) and piperidine protons (δ 3.4–3.6 ppm, multiplet). ¹³C NMR confirms sulfonyl attachment (C-SO₂Cl at δ 55–60 ppm) .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) matches the molecular formula (C₈H₁₆ClNO₃S), with fragmentation peaks at m/z 140 (piperidine ring) and 97 (sulfonyl group) .

- Contradiction Resolution : Overlapping signals (e.g., tautomerism in derivatives) require 2D NMR (COSY, HSQC) or X-ray crystallography .

Advanced Research Questions

Q. How do computational methods enhance the design of reactions involving 4-ethoxy-4-methylpiperidine-1-sulfonyl chloride?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict activation barriers for nucleophilic substitutions (e.g., with amines or alcohols). For example, energy profiles for SN2 mechanisms guide solvent selection (polar aprotic solvents like DMF lower ΔG‡) .

- Condition Optimization : Machine learning models trained on reaction databases identify optimal catalysts (e.g., DMAP for acylation) and temperatures (20–40°C) to maximize regioselectivity .

- Validation : Experimental kinetic data (e.g., via HPLC monitoring) are compared to computational predictions to refine models .

Q. What mechanisms explain the reactivity of 4-ethoxy-4-methylpiperidine-1-sulfonyl chloride with diverse nucleophiles?

- Methodological Answer :

- Nucleophilic Substitution : The sulfonyl chloride reacts preferentially with primary amines (e.g., benzylamine) via a two-step mechanism: (1) rapid chloride displacement, forming a sulfonamide intermediate, and (2) slower proton transfer. Kinetic studies (UV-Vis monitoring at 280 nm) reveal pseudo-first-order kinetics under excess amine .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit reduced reactivity due to hindered access to the electrophilic sulfur center. Molecular dynamics simulations quantify steric hindrance using van der Waals radii .

- Competing Hydrolysis : In aqueous conditions, hydrolysis dominates (t₁/₂ ~2 hrs at pH 7), forming the sulfonic acid. Buffer systems (pH 9–10, borate) suppress hydrolysis during substitutions .

Q. How can researchers resolve contradictions in stability data for sulfonyl chlorides under varying storage conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 30 days) with HPLC analysis quantifies decomposition products (e.g., sulfonic acid). Lyophilized samples show <5% degradation vs. ~20% in solution .

- Moisture Control : Karl Fischer titration ensures anhydrous storage (H₂O <50 ppm). Argon-blushed vials with molecular sieves (3Å) extend shelf life .

- Contradiction Analysis : Discrepancies in literature stability data often arise from impurities (e.g., residual HCl); ICP-MS detects trace metal catalysts (e.g., Fe³⁺) that accelerate decomposition .

Data Analysis & Experimental Design

Q. What strategies mitigate spectral interference when analyzing 4-ethoxy-4-methylpiperidine-1-sulfonyl chloride in complex mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the compound from byproducts (RT ~8.2 min). MS/MS fragmentation (MRM mode) enhances specificity in biological matrices .

- Deconvolution Tools : Software like MestReNova isolates overlapping NMR signals via line-shape fitting, critical for detecting tautomers .

Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- pH-Dependent Reactivity : At pH <5, protonation of the piperidine nitrogen (pKa ~8.5) reduces nucleophilicity, slowing sulfonamide formation. Buffered conditions (pH 7.4, phosphate) balance reactivity and stability .

- Temperature Gradients : Arrhenius plots (ln k vs. 1/T) derived from kinetic studies (10–50°C) reveal an activation energy of ~45 kJ/mol, guiding scale-up protocols .

Advanced Applications

Q. What methodologies evaluate the biological activity of sulfonamide derivatives synthesized from this compound?

- Methodological Answer :

- Enzyme Assays : Target sulfonamides against carbonic anhydrase (CA-II) using fluorescence quenching (IC₅₀ determination). Structure-activity relationships (SAR) correlate substituent effects (e.g., ethoxy vs. methoxy) with inhibition .

- Cellular Uptake : Radiolabeled derivatives (¹⁴C-tagged) track intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。